molecular formula C22H24N2O8 B601463 4-Epidoxycycline CAS No. 6543-77-7

4-Epidoxycycline

Cat. No. B601463
CAS RN: 6543-77-7
M. Wt: 444.43
InChI Key:
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Description

4-Epidoxycycline is the 4-epimer hepatic metabolite of the antibiotic doxycycline . Unlike doxycycline, 4-epidoxycycline lacks antibiotic activity, therefore, it may not induce the intestinal inflammation in mice associated with doxycycline use .


Molecular Structure Analysis

The molecular formula of 4-Epidoxycycline is C22H24N2O8 . The average mass is 444.435 Da and the monoisotopic mass is 444.153259 Da .

Scientific Research Applications

  • Gene Expression Control in Mice : 4-ED is an alternative to doxycycline for controlling gene expression in conditional mouse models. It efficiently switches on or off gene expression without the antibiotic side effects associated with doxycycline. This is particularly useful in studies involving the TET-OFF and TET-ON systems in mice (Eger et al., 2004).

  • Capillary Electrophoresis Analysis : 4-ED can be identified and analyzed using capillary electrophoresis, a method valuable in studying the impurities of doxycycline and its derivatives (Schepdael et al., 1995).

  • Effect on Gene Expression in Yeast : 4-ED has been evaluated for its impact on gene expression in Saccharomyces cerevisiae. It offers a way to control gene expression with fewer off-target consequences on mitochondrial health compared to doxycycline (Sánchez et al., 2020).

  • Analysis in Pig Tissues : A study developed a method for determining tetracycline residues, including 4-ED, in edible pig tissues. This is crucial for ensuring the safety of food products (Cherlet et al., 2003).

  • Mitochondrial Function Impact : Research has shown that tetracyclines, like doxycycline, can disturb mitochondrial function across various eukaryotic models, highlighting the importance of considering these effects in biomedical research (Moullan et al., 2015).

  • Residue Study in Pigs : Another study investigated the residues of doxycycline and 4-ED in pigs medicated through drinking water, contributing to veterinary medicine and food safety (Croubels et al., 1998).

  • Effects on Human Cell Lines : Doxycycline, a related compound of 4-ED, alters metabolism and proliferation in human cell lines. This suggests that 4-ED might have similar effects, which is significant for its use in cell culture systems (Ahler et al., 2013).

  • Metabolic Inertness of Doxycycline : A study focusing on doxycycline's metabolic inertness, which is relevant to understanding the metabolism of its derivatives like 4-ED (Nelis & De Leenheer, 1981).

Safety And Hazards

4-Epidoxycycline is considered to have less off-target consequences on mitochondrial health compared to doxycycline . It lacks the antibiotic activity of doxycycline, therefore, it may not induce the intestinal inflammation in mice associated with doxycycline use .

Future Directions

4-Epidoxycycline has been shown to be similarly efficient as doxycycline in controlling gene expression in vitro and in mice . Since it lacks the antibiotic activity of doxycycline, it may help to avoid adverse side effects and selection of resistant bacteria . This makes it a promising alternative for future research and applications .

properties

IUPAC Name

(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-NLJUDYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316643
Record name 4-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Epidoxycycline

CAS RN

6543-77-7
Record name 4-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
155
Citations
K Eger, M Hermes, K Uhlemann, S Rodewald… - Biochemical and …, 2004 - Elsevier
… 4-epidoxycycline was administered in drinking water (pH 6.9–7.0) we tested its stability in solutions of 7.5 mg/ml of 4-epidoxycycline… the tautomeric forms of 4-epidoxycycline. Separation …
Number of citations: 33 www.sciencedirect.com
S Croubels, K Baert, P De Backer, J De Busser - Analyst, 1998 - pubs.rsc.org
… 4-epidoxycycline in kidney and liver, 20 mg kg21 for doxycycline and 50 mg kg21 … 4-epidoxycycline in skin and fat and 10 mg kg21 for doxycycline and 50 mg kg21 for 4-epidoxycycline …
Number of citations: 40 pubs.rsc.org
S Croubels, H Vermeersch, P De Backer… - … of Chromatography B …, 1998 - Elsevier
… The method was able to separate doxycycline and its 4-epimer, 4-epidoxycycline. This epimer was found in both liver and muscle tissue. The detection limits of the method were …
Number of citations: 75 www.sciencedirect.com
N Xu, J Dong, W Zhou, Y Liu, X Ai - Analytical Letters, 2019 - Taylor & Francis
… secondary amine provided unsuitable recoveries for 4-epidoxycycline with values below 60%. The … The results demonstrated that the recoveries of doxycycline, 4-epidoxycycline and 6-…
Number of citations: 11 www.tandfonline.com
G Sanchez, SC Linde, JD Coolon - Yeast, 2020 - Wiley Online Library
… Recently, a new Dox derivative, 4‐epidoxycycline (4‐ED) was developed that was shown to have less off‐target consequences on mitochondrial health. To determine the best …
Number of citations: 10 onlinelibrary.wiley.com
P Zhu, D Chen, K Jiang, S Zhu, W Su… - Talanta, 2023 - Elsevier
… So, doxycycline, 4-epidoxycycline, tetracycline and 4-epitetracycline could be differentiated from each other. In the optimized 3D conformations (Fig. 3 E and F), the sodium ion is …
Number of citations: 1 www.sciencedirect.com
M Cherlet, M Schelkens, S Croubels, P De Backer - Analytica Chimica Acta, 2003 - Elsevier
Tetracycline antibiotics, including tetracycline (TC), chlortetracycline (CTC), oxytetracycline (OTC) and doxycycline (DOX), are commonly used in veterinary medicine because of their …
Number of citations: 181 www.sciencedirect.com
A Mohammad, CH Yen, M Schneider, B Lowry… - Analytical …, 2018 - pubs.rsc.org
… To a 10.0 mL volumetric flask, 1.0 mg of 4-epidoxycycline … before use (0.1 mg mL −1 4-epidoxycycline hydrochloride). … , and 0.01 mg mL −1 4-epidoxycycline hydrochloride). …
Number of citations: 11 pubs.rsc.org
J Fiori, G Grassigli, P Filippi, R Gotti… - Journal of pharmaceutical …, 2005 - Elsevier
HPLC-DAD and LC-ESI-MS methods have been developed for the analysis of doxycycline (DOX), including the identification of the related impurities metacycline (MTC) and 6-…
Number of citations: 52 www.sciencedirect.com
A Van Schepdael, R Kibaya, E Roets, J Hoogmartens - Chromatographia, 1995 - Springer
… In solution and upon storage DOX may epimerize to 4epidoxycycline (4-EDOX). The 4-epimer of 6-EDOX (4,6-EDOX) is a derivative of minor importance. 2Acetyl-2-…
Number of citations: 41 link.springer.com

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